Nociceptin (1-13) amide TFA
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nociceptin (1-13) amide trifluoroacetate involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin support. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The peptide chain is elongated by forming peptide bonds between the carboxyl group of the incoming amino acid and the amino group of the growing peptide chain .
The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The trifluoroacetate salt is formed by treating the peptide with trifluoroacetic acid (TFA) during the cleavage process .
Industrial Production Methods
Industrial production of Nociceptin (1-13) amide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and consistency. The purification process is optimized to handle larger quantities, and quality control measures are implemented to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
Nociceptin (1-13) amide trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in various biochemical interactions with receptors and enzymes in biological systems .
Common Reagents and Conditions
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU)
Deprotection Reagents: Trifluoroacetic acid (TFA), piperidine
Cleavage Reagents: Trifluoroacetic acid (TFA), water, scavengers (e.g., triisopropylsilane)
Major Products Formed
The major product formed is the desired peptide, Nociceptin (1-13) amide trifluoroacetate. Side products may include truncated peptides, deletion sequences, and other impurities that are removed during purification .
Scientific Research Applications
Nociceptin (1-13) amide trifluoroacetate has a wide range of scientific research applications:
Mechanism of Action
Nociceptin (1-13) amide trifluoroacetate exerts its effects by binding to the nociceptin receptor, a G-protein-coupled receptor (GPCR). Upon binding, it activates intracellular signaling pathways that modulate the release of neurotransmitters and other signaling molecules. This leads to various physiological effects, including pain modulation, stress response, and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Dynorphin A: Another endogenous peptide that binds to opioid receptors but has different receptor selectivity and physiological effects.
Endomorphin: A peptide with high affinity for the mu-opioid receptor, differing in its receptor selectivity compared to nociceptin.
Beta-Endorphin: An endogenous opioid peptide with broad receptor activity, including mu, delta, and kappa opioid receptors.
Uniqueness
Nociceptin (1-13) amide trifluoroacetate is unique in its high selectivity and potency for the nociceptin receptor. Unlike other opioid peptides, it does not bind to traditional opioid receptors (mu, delta, kappa) and thus has distinct physiological effects .
Properties
Molecular Formula |
C63H101F3N22O17 |
---|---|
Molecular Weight |
1495.6 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C61H100N22O15.C2HF3O2/c1-34(75-47(87)32-74-59(98)49(36(3)85)83-57(96)44(29-38-18-8-5-9-19-38)77-48(88)31-72-46(86)30-73-53(92)39(64)28-37-16-6-4-7-17-37)51(90)79-43(23-15-27-71-61(68)69)55(94)81-41(21-11-13-25-63)56(95)82-45(33-84)58(97)76-35(2)52(91)80-42(22-14-26-70-60(66)67)54(93)78-40(50(65)89)20-10-12-24-62;3-2(4,5)1(6)7/h4-9,16-19,34-36,39-45,49,84-85H,10-15,20-33,62-64H2,1-3H3,(H2,65,89)(H,72,86)(H,73,92)(H,74,98)(H,75,87)(H,76,97)(H,77,88)(H,78,93)(H,79,90)(H,80,91)(H,81,94)(H,82,95)(H,83,96)(H4,66,67,70)(H4,68,69,71);(H,6,7)/t34-,35-,36+,39-,40-,41-,42-,43-,44-,45-,49-;/m0./s1 |
InChI Key |
YWWXXVFHZSOGSE-XHMQTYONSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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